N-(3,5-dichlorophenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

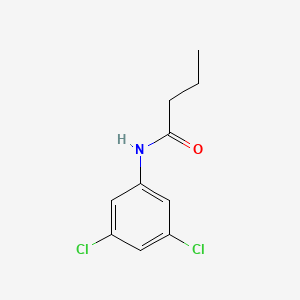

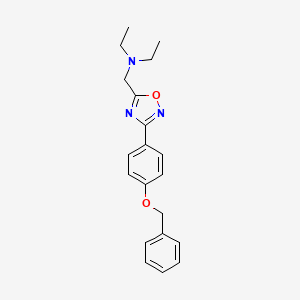

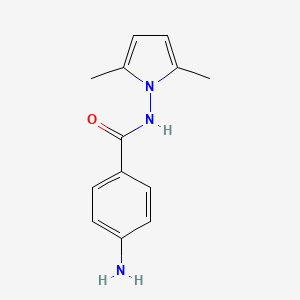

“N-(3,5-dichlorophenyl)butanamide” is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1. It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dichlorophenyl)butanamide” consists of a butanamide chain attached to a dichlorophenyl group . The exact structure can be obtained from databases like Chemsrc .Scientific Research Applications

Synthesis and Molecular Characterization

- Synthesis, Molecular Docking, and Evaluation of N-(substituted-phenyl)-butanamides : A study synthesized various N-(substituted-phenyl)-butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. Notably, the compound 5b demonstrated the highest inhibitory potential with significant depigmentation effects in zebrafish during in vivo assays. The compounds also displayed minimal cytotoxicity, suggesting potential applications in depigmentation drug formulations (Raza et al., 2019).

Catalytic and Inhibitory Applications

- Lipoxygenase Inhibition by N-(substituted-phenyl)-butanamides : N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were synthesized and evaluated as lipoxygenase inhibitors. These compounds, with varied substituted groups, demonstrated moderately good activities, indicating their potential use in the development of lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).

- Urease Inhibition by Indole-based N-(substituted-phenyl)-butanamides : A study synthesized indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated them as urease inhibitors. The results indicated potent inhibitory effects, with compound 8c being identified as a competitive inhibitor with a Ki value of 0.003 μM. These molecules exhibited mild cytotoxicity, suggesting their potential as valuable therapeutic agents (Nazir et al., 2018).

Electrochemical Applications

- Electrocatalytic Synthesis of Hydrogen Peroxide : Mesoporous nitrogen-doped carbon derived from ionic liquid N-butyl-3-methylpyridinium dicyanamide was demonstrated as an effective catalyst for the electrochemical synthesis of hydrogen peroxide. This presents potential applications in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).

Optical and Material Science Applications

- Characterization of Nonlinear Optical Materials : N-(2-chlorophenyl)-(1-propanamide), a synthesized organic electro-optic and non-linear optical material, was characterized, demonstrating transparency and suitable dimensions for applications. The second harmonic generators signal was detected, indicating its potential in optical applications (Prabhu & Rao, 2000; Prabhu et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, “3,5-Dichlorophenyl isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use protective equipment and avoid breathing the dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “N-(3,5-dichlorophenyl)butanamide” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives, which are structurally similar, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

N-(3,5-dichlorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAWYNCBHGCAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)